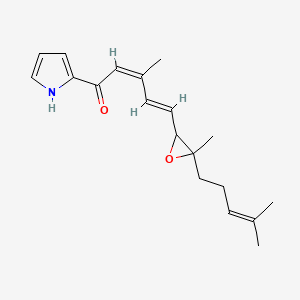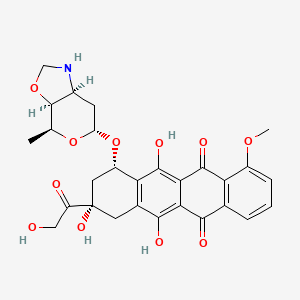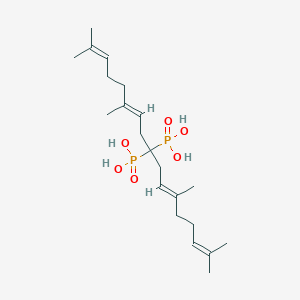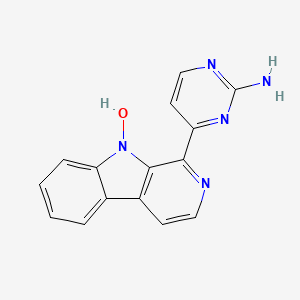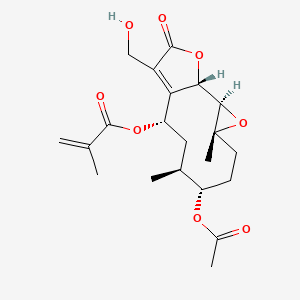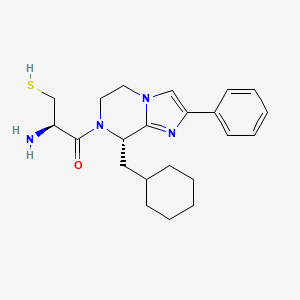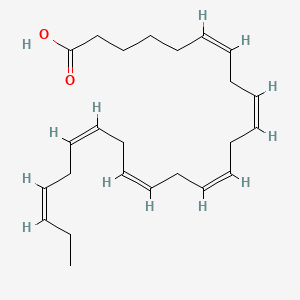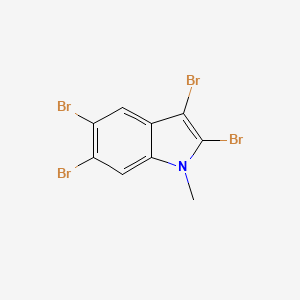
2,3,5,6-Tetrabromo-1-methylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrabromo-1-methylindole is a natural product found in Palisada perforata, Laurencia decumbens, and Chondrophycus papillosus with data available.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- 2,3,5,6-Tetrabromo-1-methylindole can be selectively synthesized from 2,3-dibromo-1-methylindole, prepared from indole in a high yield process. This synthesis is significant in the study of marine-derived natural products like those from the red alga Laurencia brongniartii and brittle star Ophiocoma erinaceus (Liu & Gribble, 2002).
- The compound's derivatives have been studied for antimicrobial activities, highlighting its potential in pharmaceutical research. For instance, bromination of specific indole derivatives led to compounds with studied antimicrobial properties (Hishmat et al., 1988).
Chemical Reactions and Properties
- Research into the nitration of methyl substituted indole-3-aldehydes reveals insights into the chemical behavior of related compounds under specific conditions (Settimo & Saettone, 1965).
- Studies on the electrooxidation of methylindoles, including 1-methylindole, provide valuable information on the mechanisms and structures formed during electrochemical oxidation processes (Berlin et al., 1996).
Applications in Material Science
- 2,3,5,6-Tetrabromo-1-methylindole has been utilized in the synthesis of carbazoles and 1,2-dihydrocarbazoles, indicating its role in the development of novel organic materials (Hussain et al., 2011).
Potential Medical Applications
- Studies on compounds like methoxy-substituted 3-formyl-2-phenylindoles, which share structural similarities with 2,3,5,6-Tetrabromo-1-methylindole, suggest potential applications in cancer treatment due to their ability to inhibit tubulin polymerization (Gastpar et al., 1998).
Environmental and Energy Applications
- The degradation of methylindoles, such as 3-methylindole, by ionizing radiation offers insights into advanced methods for treating refractory organic pollutants, highlighting potential environmental applications (He, Wang, & Wang, 2022).
Propiedades
Nombre del producto |
2,3,5,6-Tetrabromo-1-methylindole |
|---|---|
Fórmula molecular |
C9H5Br4N |
Peso molecular |
446.76 g/mol |
Nombre IUPAC |
2,3,5,6-tetrabromo-1-methylindole |
InChI |
InChI=1S/C9H5Br4N/c1-14-7-3-6(11)5(10)2-4(7)8(12)9(14)13/h2-3H,1H3 |
Clave InChI |
CVMZSJYGMCTFEN-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC(=C(C=C2C(=C1Br)Br)Br)Br |
Sinónimos |
2,3,5,6-tetrabromo-1-methylindole |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



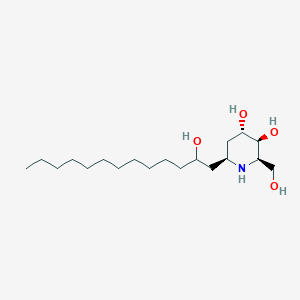
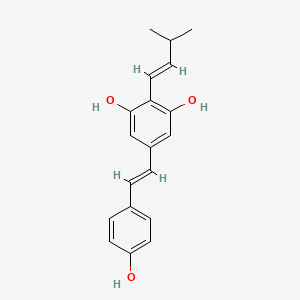
![3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one](/img/structure/B1251686.png)
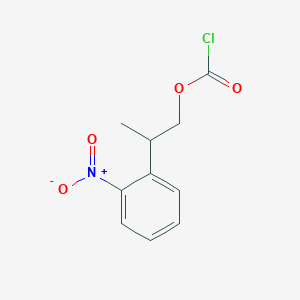
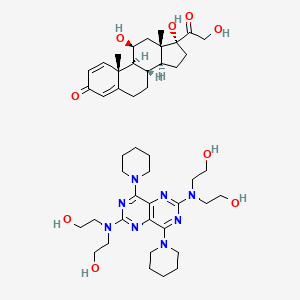
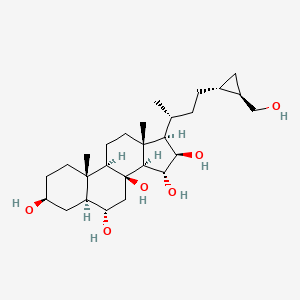
![N-[5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide](/img/structure/B1251693.png)
